![molecular formula C10H9Br2N3 B14230667 2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine CAS No. 526224-69-1](/img/structure/B14230667.png)
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine is a complex organic compound that features both pyridine and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine typically involves the bromination of precursor compounds. One common method involves the reaction of 2-methyl-6-[3-(methyl)-1H-pyrazol-1-yl]pyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine and pyrazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Products include pyridine and pyrazole oxides.
Reduction: Products include methyl-substituted pyridine and pyrazole derivatives.
科学的研究の応用
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine and pyrazole rings contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 2-(Bromomethyl)pyridine
- 3-(Bromomethyl)pyrazole
- 2-(Bromomethyl)-3-methoxypyridine
Uniqueness
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical and biological properties. The dual bromomethyl groups enhance its reactivity and versatility in synthetic applications compared to similar compounds with single bromomethyl groups.
特性
CAS番号 |
526224-69-1 |
|---|---|
分子式 |
C10H9Br2N3 |
分子量 |
331.01 g/mol |
IUPAC名 |
2-(bromomethyl)-6-[3-(bromomethyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C10H9Br2N3/c11-6-8-2-1-3-10(13-8)15-5-4-9(7-12)14-15/h1-5H,6-7H2 |
InChIキー |
BTKVGBCXLHDGBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)N2C=CC(=N2)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


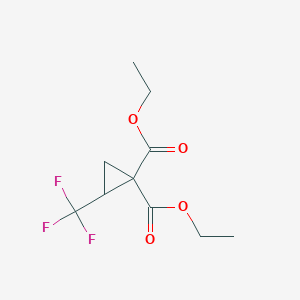
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
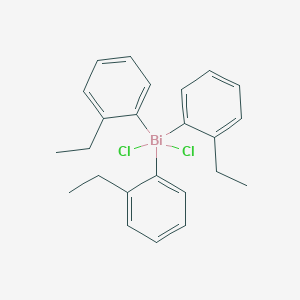
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
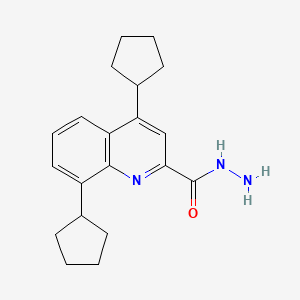
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
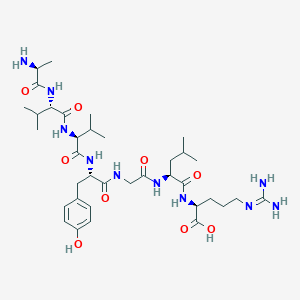
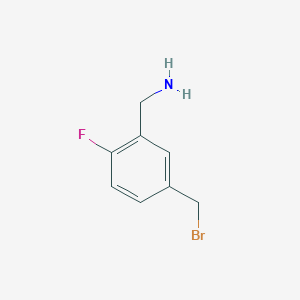
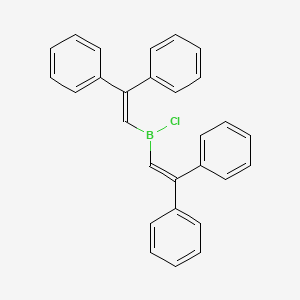
![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
